

nuclear isomers of Europium-154

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Europium-154*

Cat. No.: *B1207240*

[Get Quote](#)

An In-depth Technical Guide to the Nuclear Isomers of **Europium-154**

Introduction

Europium-154 (^{154}Eu) is a radioactive isotope of the lanthanide element europium. It is of significant interest to researchers in nuclear physics and radiochemistry due to its complex decay scheme and the existence of multiple metastable excited states, known as nuclear isomers.^[1] These isomers are nuclei in an excited state with a longer half-life than other excited states, decaying to a lower state through isomeric transition or other decay modes.^[1]

^{154}Eu is produced through nuclear fission of uranium and plutonium and by neutron activation of the stable isotope ^{153}Eu .^{[2][3][4]} Consequently, it is found in nuclear fallout and at environmental sites managed by the Department of Energy.^{[3][5]} The isotope, particularly in its ground state, serves as a crucial reference source for the calibration of gamma-ray spectrometers due to its long half-life and emission of multiple, well-defined gamma rays over a broad energy range.^{[6][7]} This guide provides a comprehensive overview of the properties, decay characteristics, production methods, and experimental study of the nuclear isomers of **Europium-154**.

Properties of Europium-154 Isomers

Europium-154 possesses two well-characterized nuclear isomers, designated as $^{154\text{m}1}\text{Eu}$ and $^{154\text{m}2}\text{Eu}$, in addition to its ground state ($^{154\text{g}}\text{Eu}$). The fundamental properties of these states are summarized below.

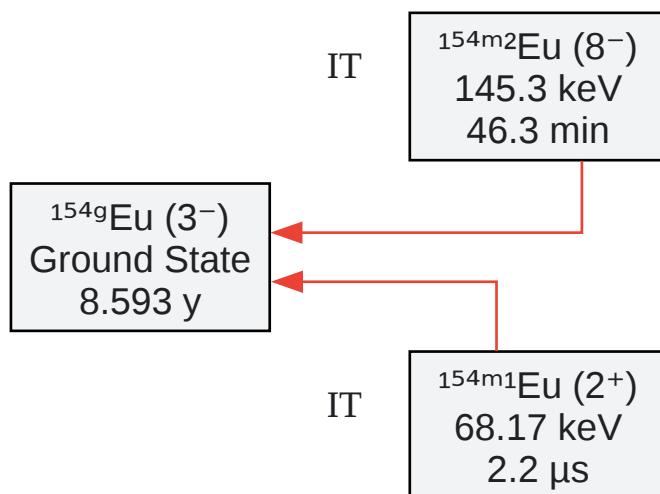
Property	Ground State (^{154g} Eu)	Isomer 1 (^{154m1} Eu)	Isomer 2 (^{154m2} Eu)
Excitation Energy	0 keV	68.1702(4) keV[8][9]	145.3(3) keV[8][10]
Half-Life (T _{1/2})	8.593 years[4][11][12]	2.2(1) μs[8][9]	46.3(4) minutes[8][11]
Spin and Parity (Jπ)	3 ⁻ [8][11][12]	2 ⁺ [8][9]	8 ⁻ [8][10][11]
Decay Modes	β ⁻ , Electron Capture (EC)[11]	Isomeric Transition (IT)[9]	Isomeric Transition (IT)[11]

Decay Characteristics of the ¹⁵⁴Eu Ground State

The ground state of ¹⁵⁴Eu decays via two primary modes: beta-minus (β⁻) decay to Gadolinium-154 (¹⁵⁴Gd) and, to a much lesser extent, electron capture (EC) to Samarium-154 (¹⁵⁴Sm).[11][13] Direct transitions to the ground states of the daughter nuclei have not been observed; the decay proceeds through various excited levels.[13]

Decay Mode	Probability	Q-Value (Decay Energy)	Daughter Nuclide
Beta-minus (β ⁻)	99.982(12) %[8][13]	1968.156(737) keV[10]	¹⁵⁴ Gd
Electron Capture (EC)	0.018(12) %[8][13]	717.3(11) keV[13]	¹⁵⁴ Sm

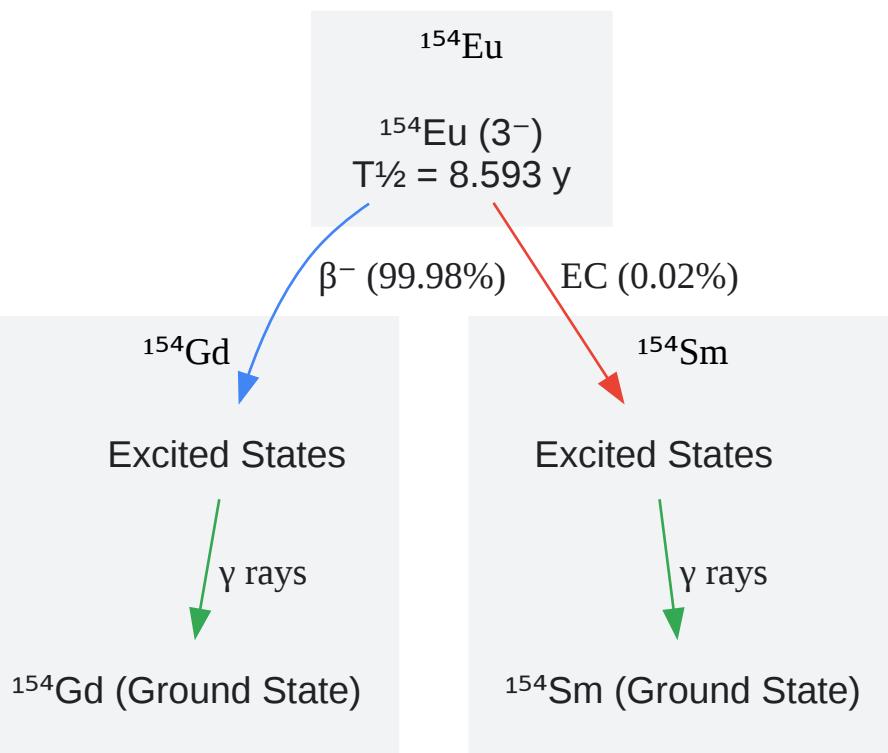
Prominent Gamma-Ray Emissions


The decay of ¹⁵⁴Eu is accompanied by the emission of numerous gamma rays. The most intense and commonly utilized gamma rays for calibration and analysis are listed below.

Energy (keV)	Intensity (%)	Decay Mode of Origin
123.07	40.41	β^-
723.30	20.06	β^-
1274.43	34.83	β^-
100.88	26.64	IT
68.17	37.00	IT
35.80	12.58	IT

(Data sourced from JAEA Nuclear Data Center, compiled from ENSDF)[10]

Isomeric Transitions and Decay Scheme


The metastable states of ^{154}Eu decay via isomeric transition (IT) to lower energy states within the ^{154}Eu nucleus, ultimately populating the ground state. The ground state then undergoes β^- decay or electron capture.

[Click to download full resolution via product page](#)

Caption: Energy level diagram for the isomeric transitions of **Europium-154**.

The subsequent decay of the ^{154}Eu ground state populates excited states in ^{154}Gd and ^{154}Sm .

[Click to download full resolution via product page](#)

Caption: Simplified decay scheme of the **Europium-154** ground state.

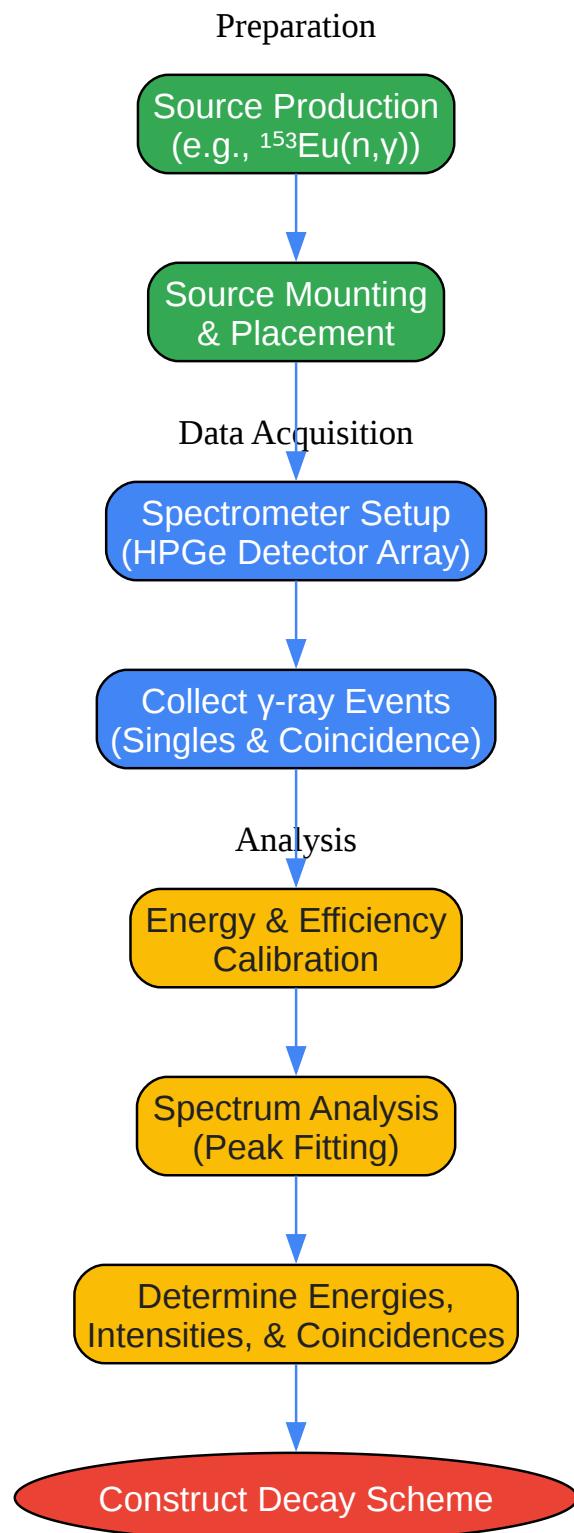
Production of Europium-154

^{154}Eu is synthesized through two primary nuclear reactions:

- Neutron Activation: The most common method for producing ^{154}Eu for research and calibration sources is through neutron capture by the stable isotope ^{153}Eu .^[2] Natural europium contains approximately 52.2% ^{153}Eu .^[14] The reaction is: $^{153}\text{Eu} + n \rightarrow ^{154}\text{Eu} + \gamma$
- Nuclear Fission: ^{154}Eu is also a product of the nuclear fission of heavy elements like uranium and plutonium.^[3] However, its fission product yield is relatively low because it is a "shielded" nuclide, meaning it is not produced by the beta decay of a neutron-rich fission fragment precursor, as its potential samarium precursor (^{154}Sm) is stable.^{[2][4]}

Experimental Protocols: Gamma-Ray Spectroscopy

The characterization of ^{154}Eu isomers and their decay products relies heavily on gamma-ray spectroscopy. This technique allows for the precise measurement of the energy and intensity of emitted gamma radiation.


Objective: To resolve and quantify the gamma-ray emissions from the decay of a ^{154}Eu source to confirm its decay scheme and characterize the structure of the daughter nuclei.

Methodology:

- **Source Preparation:** A calibrated ^{154}Eu source, often produced via neutron activation, is used. The source may be in the form of evaporated metallic salts mounted on a thin backing to minimize self-absorption of gamma rays.[\[15\]](#)
- **Detector Setup:** A high-resolution gamma-ray spectrometer is required. Typically, this consists of one or more High-Purity Germanium (HPGe) detectors, which offer excellent energy resolution.[\[7\]](#) For advanced studies like γ - γ coincidence measurements, an array of detectors, such as the "8 π spectrometer" comprising multiple Compton-suppressed Ge detectors, is employed.[\[15\]](#) Compton suppression is used to reduce the background continuum in the spectrum, making it easier to identify low-intensity peaks.
- **Data Acquisition:**
 - **Singles Spectroscopy:** The primary spectrum of all gamma rays detected from the source is collected. This provides information on the energies and relative intensities of the gamma transitions.[\[15\]](#)
 - **Coincidence Spectroscopy:** Data is recorded on an event-by-event basis, noting when two or more gamma rays are detected within a very short time window. This allows for the construction of decay level schemes by identifying cascades of gamma rays that are emitted sequentially.[\[15\]](#) For example, by "gating" on a known gamma-ray (e.g., the 123.1 keV transition in ^{154}Gd), one can generate a spectrum showing only the gamma rays that are in coincidence with it.[\[15\]](#)
- **Calibration:**
 - **Energy Calibration:** The spectrometer's energy scale is calibrated using standard sources with well-known gamma-ray energies, such as ^{137}Cs or ^{60}Co , or by using the well-known,

intense peaks of the ^{154}Eu spectrum itself.[15][16]

- Efficiency Calibration: The detector's efficiency as a function of energy is determined using a multi-gamma source or a set of calibrated single-gamma sources. This allows for the conversion of measured peak areas into absolute gamma-ray emission probabilities.
- Data Analysis: The collected spectra are analyzed to identify gamma-ray peaks, determine their precise energies, and calculate their net areas (counts). This information is used to determine transition intensities, construct or verify the decay scheme, and calculate the population of excited states in the daughter nuclei.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for gamma-ray spectroscopy of **Europium-154**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Research Portal [openresearch.surrey.ac.uk]
- 2. Europium - Wikipedia [en.wikipedia.org]
- 3. hpschapters.org [hpschapters.org]
- 4. Europium [chemeurope.com]
- 5. Gamma and Decay Energy Spectroscopy Measurements of Trinitite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Europium | Eu (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. physicsopenlab.org [physicsopenlab.org]
- 8. Europium-154 - isotopic data and properties [chemlin.org]
- 9. Europium-154m1 - isotopic data and properties [chemlin.org]
- 10. wwwndc.jaea.go.jp [wwwndc.jaea.go.jp]
- 11. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 12. Isotope data for europium-154 in the Periodic Table [periodictable.com]
- 13. lnhb.fr [lnhb.fr]
- 14. Isotopes of europium - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. theremino.com [theremino.com]
- To cite this document: BenchChem. [nuclear isomers of Europium-154]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1207240#nuclear-isomers-of-europium-154>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com